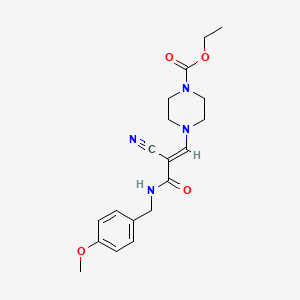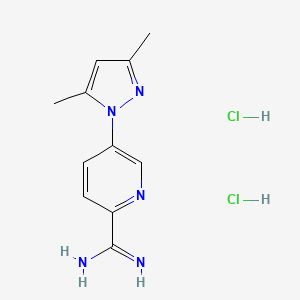
(5-ベンジル-1-メチルイミダゾール-2-イル)メタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Benzyl-1-methylimidazol-2-yl)methanamine: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions This particular compound features a benzyl group at the 5-position, a methyl group at the 1-position, and a methanamine group at the 2-position of the imidazole ring
科学的研究の応用
Chemistry:
Catalysis: (5-Benzyl-1-methylimidazol-2-yl)methanamine can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Enzyme Inhibition: This compound can inhibit certain enzymes by binding to their active sites, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its ability to interact with biological molecules, it can be explored for therapeutic applications, including antimicrobial and anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Methylation of Imidazole: One common method involves the methylation of imidazole at the pyridine-like nitrogen. This can be achieved by treating imidazole with methyl iodide in the presence of a base such as sodium hydroxide.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methanamine Introduction: The methanamine group can be added via reductive amination, where an imidazole derivative is reacted with formaldehyde and ammonia or a primary amine under reducing conditions.
Industrial Production Methods: Industrial production methods for (5-Benzyl-1-methylimidazol-2-yl)methanamine typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring or the methanamine group, potentially yielding various reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
作用機序
The mechanism of action of (5-Benzyl-1-methylimidazol-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of natural nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. The benzyl and methanamine groups can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
類似化合物との比較
1-Methylimidazole: Lacks the benzyl and methanamine groups, making it less versatile in terms of chemical reactivity and biological activity.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the methyl and methanamine groups, resulting in different chemical properties and applications.
2-Methylimidazole: Similar to 1-methylimidazole but with the methyl group at the 2-position, leading to different re
特性
IUPAC Name |
(5-benzyl-1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-11(9-14-12(15)8-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFFGUJRYJLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2354900.png)
![1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2354901.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2354909.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2354911.png)


![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/new.no-structure.jpg)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)
![1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B2354921.png)
